{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine
Description
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)6-8-5-10-12(7-8)4-3-9/h5,7H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNCOMLCMOFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone-Based Parallel Solution-Phase Synthesis
A notable method involves the use of N-protected alpha-enamino lactams derived from 2-pyrrolidinone as key intermediates. This approach, detailed in a parallel solution-phase synthesis study, proceeds as follows:
- Step 1: Preparation of N-protected alpha-enamino lactams (e.g., Cbz- or Boc-protected) from 2-pyrrolidinone.
- Step 2: "Ring switching" transformation of these enamino lactams with monosubstituted hydrazines under microwave irradiation or conventional heating to yield ring-switched intermediates.
- Step 3: Acidolytic removal of the N-protecting group (e.g., using HBr-AcOH or HCl-EtOAc) to afford 4-(2-aminoethyl)-1H-pyrazol-5-ols as dihydrobromide or dihydrochloride salts.
This method yields a library of 4-(2-aminoethyl)-1H-pyrazol derivatives with good purity and yields ranging from 16% to 100% over two steps depending on the substrate and conditions. The use of microwave irradiation accelerates the ring switching step, providing cleaner and faster conversions.
| Step | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|
| 1 | 2-pyrrolidinone, protecting group installation | N-protected alpha-enamino lactams | Not specified |
| 2 | Monosubstituted hydrazines, microwave or heating | Ring-switched intermediates | Not specified |
| 3 | Acidolytic deprotection (HBr-AcOH or HCl-EtOAc) | 4-(2-aminoethyl)-1H-pyrazol-5-ols salts | 16–100 |
Direct Preparation from Primary Aliphatic Amines and Hydroxylamine Derivatives
Another synthetic route involves direct preparation of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine under heating conditions:
- Primary amine (e.g., dimethylamine derivative) is reacted with a diketone (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in a polar solvent such as DMF.
- The reaction mixture is heated at approximately 85 °C for 1.5 hours.
- Workup involves extraction, washing, drying, and purification by column chromatography.
This method allows direct formation of pyrazole derivatives substituted at the 1-position with aminoalkyl groups and at the 3- and 5-positions with methyl groups. The yields reported vary, with an example yielding 44% for a related compound under these conditions.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF | Pyrazole formation at 85 °C for 1.5 h | ~44 |
| 2 | Workup: NaOH extraction, brine wash, drying | Crude product | Not specified |
| 3 | Column chromatography | Purified pyrazole derivative | Not specified |
Additional Notes on Functional Group Transformations and Purification
- The use of protecting groups (Cbz, Boc) is critical in controlling reactivity during intermediate steps.
- Acidolytic deprotection conditions are optimized to avoid degradation of the aminoethyl substituent.
- Purification often involves crystallization or chromatographic techniques to isolate pure polymorphs or salts.
- Metal-catalyzed hydrogenation and reduction steps are employed in related syntheses for modifying urea or amide intermediates, though less directly related to the target compound.
Summary Table of Preparation Methods
| Preparation Method | Key Intermediates/Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Enaminone-based ring switching and deprotection | N-protected alpha-enamino lactams, monosubstituted hydrazines | Microwave irradiation or heating; acidolytic deprotection | 16–100 | Parallel synthesis; suitable for libraries |
| Direct reaction of amines, diketones, hydroxylamine derivatives | Primary amine (dimethylamine derivatives), diketone, O-(4-nitrobenzoyl)hydroxylamine | Heating at 85 °C in DMF for 1.5 h | ~44 | Direct pyrazole formation; requires chromatography |
Chemical Reactions Analysis
Types of Reactions
{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and dimethylamine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. Its unique pyrazole structure allows for the creation of more complex derivatives, which can be utilized in a variety of chemical reactions. Researchers have reported its use in synthesizing novel pyrazole derivatives through various alkylation and coupling reactions, enhancing the library of compounds available for further study .
Potential Therapeutic Applications
- Pyrazole derivatives, including {[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine, are known for their diverse biological activities. Studies indicate that these compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, research has shown that certain pyrazole derivatives can inhibit specific enzymes associated with cancer progression .
Case Study: Anticancer Properties
- A study explored the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for drug development .
Medicinal Chemistry
Drug Development Potential
- The unique structure of this compound allows it to interact with specific biological targets, which is essential for drug development. Its ability to modulate receptor activity has been investigated in the context of treating neurodegenerative diseases .
Preclinical Evaluation
- Preclinical studies have evaluated the pharmacokinetics and safety profiles of this compound. Findings suggest that it is well-tolerated and exhibits favorable metabolic pathways, paving the way for future clinical trials .
Industrial Applications
Intermediate in Material Synthesis
- In industrial chemistry, this compound can act as an intermediate for synthesizing polymers and dyes. Its chemical properties make it suitable for developing materials with enhanced performance characteristics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of {[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine involves its interaction with specific molecular targets. The aminoethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Analogues in H3-Receptor Antagonism
Evidence from thiazole-containing piperazine derivatives (e.g., 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine) highlights the importance of substituent positioning and alkyl chain length on pharmacological activity :
- Thiazol Substituent Position : Thiazol-5-yl derivatives (e.g., compound 3a) exhibited higher H3-receptor antagonism (pA₂ up to 8.27) than thiazol-4-yl analogs (pA₂ ≤ 6.23). This suggests that electronic and steric effects of substituent positioning significantly impact receptor binding.
- Alkyl Chain Modifications: In the 5-yl series, dimethylaminoethyl groups (e.g., 1-[2-thiazol-5-yl-(2-N,N-dimethylaminoethyl)]-4-n-propylpiperazine) showed slightly higher potency than N-methyl-N-propyl analogs. This parallels the dimethylamine group in the target compound, which may enhance receptor interactions through improved electron donation or hydrophobic interactions.
- Chain Length Effects : Elongation beyond three methylene groups reduced activity, indicating an optimal balance between flexibility and steric hindrance.
Table 1: Key Pharmacological Data for Thiazolyl Piperazine Derivatives
| Compound Series | Substituent Position | Alkyl Chain Length | pA₂ Value |
|---|---|---|---|
| Thiazol-4-yl derivatives | 4-position | 1–5 methylenes | 5.65–6.23 |
| Thiazol-5-yl derivatives | 5-position | 3 methylenes | 8.27 |
Pyrazole-Based Antimicrobial Agents
1,3,4-Thiadiazole derivatives synthesized from pyrazole precursors (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans . However, the dimethylamine group may alter solubility and membrane permeability compared to nitro- or methyl-substituted analogs.
Neurological Targets: GPR139 Antagonists
A patent describes 1-(1H-pyrazol-4-yl)methyl derivatives as GPR139 antagonists for treating depression . Although the target compound’s dimethylamine group differs from the imidazole ring in the patented structure, both share pyrazole-methylamine backbones. This implies that subtle modifications to the amine substituents could tailor receptor specificity (e.g., H3 vs. GPR139).
Commercial and Structural Analogues
- [2-(Dimethylamino)-1-phenylethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: The phenyl group introduces aromatic interactions, which may enhance binding to serotonin or dopamine receptors compared to the target compound’s simpler alkyl chain .
Table 2: Structural and Functional Comparison of Pyrazole Derivatives
Key Research Findings and Implications
Receptor Specificity : The dimethylamine group in the target compound may enhance H3-receptor binding compared to less polar substituents (e.g., N-methyl-N-propyl), as seen in thiazolyl piperazines .
Chain Length Optimization: A two-methylene aminoethyl chain balances flexibility and steric effects, avoiding the activity drop observed in longer chains .
Antimicrobial Potential: While direct data is lacking, pyrazole derivatives with amine chains show promise in antimicrobial contexts, warranting further study .
Commercial Viability : The compound’s availability from suppliers supports its use in drug discovery pipelines.
Biological Activity
{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to delve into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with an aminoethyl group and a dimethylamine moiety. This unique configuration may influence its interaction with biological targets.
The exact mechanisms of action for this compound remain to be fully elucidated. However, similar pyrazole derivatives have been shown to interact with various molecular targets, including:
- Enzymes : Inhibiting specific enzymes involved in inflammatory pathways.
- Receptors : Binding to G-protein coupled receptors (GPCRs), potentially modulating neurotransmitter activity.
Further research is essential to clarify how this compound exerts its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that similar pyrazole compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range across multiple cancer types, indicating promising anticancer properties .
Antimicrobial Effects
Pyrazole derivatives have also been investigated for their antimicrobial activities. Research indicates that certain pyrazole compounds can inhibit bacterial growth and possess antifungal properties. The specific activity of this compound against various pathogens remains to be systematically evaluated.
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The potential of this compound to modulate inflammatory responses could be a valuable area for future research.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for {[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine, and what key reaction conditions influence yield and purity?
The synthesis of pyrazole derivatives often involves cyclocondensation or nucleophilic substitution. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine . Key conditions include:
- Solvent choice : Dichloromethane or ethanol is common for maintaining solubility and reactivity.
- Temperature : Reactions often proceed at 80–120°C to ensure complete cyclization.
- Catalysts : Triethylamine or POCl₃ may facilitate intermediate formation.
Purity is optimized via column chromatography or recrystallization, validated by NMR and IR spectroscopy .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural validation employs:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrazole ring protons resonate at δ 6.5–8.5 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 220–250 for similar compounds) verify molecular weight .
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% deviation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the pharmacological activity of pyrazole derivatives like this compound?
SAR studies on analogous H₃-receptor antagonists reveal:
- Substituent position : Thiazol-5-yl derivatives exhibit higher potency than thiazol-4-yl isomers due to improved receptor binding .
- Alkyl chain length : Elongating the N-alkyl chain (e.g., methyl to propyl) enhances antagonistic activity (pA₂ increases from 6.2 to 8.27) .
- Aromatic substitutions : Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance stability and bioavailability .
Q. Table 1: Impact of Substituents on Antagonistic Activity (pA₂ Values)
| Substituent Position | Alkyl Chain Length | pA₂ | Reference |
|---|---|---|---|
| Thiazol-4-yl | Methyl | 6.2 | |
| Thiazol-5-yl | Propyl | 8.27 | |
| Pyrazole-4-yl* | Dimethylaminoethyl | N/A | |
| *Data extrapolated from kinase inhibitor studies. |
Q. How do researchers resolve contradictions in biological activity data for structurally similar pyrazole derivatives?
Discrepancies arise from variations in assay conditions or substituent effects. For example:
- In vitro vs. in vivo : A compound may inhibit TrkA kinase in vitro (IC₅₀ = 10 nM) but show poor bioavailability due to metabolic instability .
- Receptor specificity : Thiazol-5-yl derivatives may target H₃ receptors selectively, while pyrazole-4-yl analogs interact with GPR139 .
Resolution strategies include: - Dose-response profiling : Validate activity across multiple concentrations.
- Molecular docking : Predict binding affinities using crystallographic data .
Q. What advanced analytical methods are used to study the metabolic stability of this compound?
- LC-MS/MS : Quantifies parent compound and metabolites in plasma (e.g., hydroxylation or demethylation products).
- Microsomal assays : Human liver microsomes (HLM) assess phase I metabolism, with CYP3A4/5 often implicated in pyrazole clearance .
- Stability studies : pH-dependent degradation profiles (e.g., t₁/₂ > 24 hrs at pH 7.4) guide formulation strategies .
Methodological Challenges and Solutions
Q. How are enantiomeric impurities controlled during the synthesis of chiral pyrazole derivatives?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (resolution > 1.5).
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) induce stereoselectivity in cyclization steps .
Q. What strategies mitigate toxicity risks in preclinical studies of aminoethyl-pyrazole derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
